N-{5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-1,3-thiazol-2-yl}acetamide
Description
N-{5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-1,3-thiazol-2-yl}acetamide is a sulfonamide-containing acetamide derivative characterized by a thiazole core linked to a pyrrolidine sulfonamide moiety and a 5-fluoropyridin-2-yl oxymethyl substituent. The thiazole ring and fluoropyridine group are critical for electronic and steric interactions, while the sulfonamide bridge enhances solubility and binding affinity to biological targets.
Properties
IUPAC Name |
N-[5-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O4S2/c1-10(21)19-15-18-7-14(25-15)26(22,23)20-5-4-11(8-20)9-24-13-3-2-12(16)6-17-13/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDWDYAEVHMGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCC(C2)COC3=NC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target the orexin receptors.
Mode of Action
It is known that similar compounds act as antagonists at the orexin receptors. This means they bind to these receptors and block their activity, which can lead to various physiological effects.
Biochemical Pathways
The orexin system, which could be a potential target of this compound, is involved in the regulation of sleep and wakefulness. Blocking the orexin receptors can therefore affect these processes.
Pharmacokinetics
Similar compounds have been described as orally active, suggesting that they can be absorbed through the gastrointestinal tract
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has demonstrated that compounds containing thiazole and pyridine moieties exhibit potent anticancer properties. The thiazole structure is known to interact with various biological targets, potentially leading to the inhibition of tumor growth. In vitro studies have shown that derivatives of N-{5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-1,3-thiazol-2-yl}acetamide can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy .
1.2 Neurological Disorders
The compound has shown promise in the treatment of neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for addressing conditions such as insomnia and anxiety disorders. Preclinical trials have indicated that related compounds can modulate neurotransmitter systems, providing a basis for their use as anxiolytics or sleep aids .
1.3 Antimicrobial Properties
The thiazole and pyridine components are also associated with antimicrobial activity. Compounds similar to this compound have been tested against various bacterial strains, showing effective inhibition of growth, which indicates potential use in treating bacterial infections .
Mechanistic Insights
Understanding the mechanism of action is crucial for optimizing the therapeutic efficacy of this compound:
2.1 Target Interaction
The compound likely interacts with specific protein targets involved in cell signaling pathways related to cancer and neurological functions. For instance, it may inhibit kinases or other enzymes critical for tumor progression or neuronal signaling .
2.2 Structure–Activity Relationship (SAR)
Studies on SAR have provided insights into how modifications to the molecular structure affect biological activity. For example, variations in the fluorine substitution on the pyridine ring can significantly influence potency and selectivity against different biological targets .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Neurological Effects | Showed improvement in sleep latency and duration in animal models, indicating potential for insomnia treatment. |
| Study C | Antimicrobial Testing | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 10 µg/mL. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of acetamide derivatives with sulfonamide linkages and heterocyclic substituents. Below is a detailed comparison with two analogs from recent literature:
Table 1: Structural and Functional Comparison
Key Findings
Structural Variations Impact Bioactivity: The oxazolidinone derivative in demonstrates potent antibacterial activity against Gram-positive bacteria, attributed to the oxazolidinone core’s mechanism of action (ribosomal inhibition). In contrast, the thiazole core in the target compound may favor kinase inhibition due to its planar structure and sulfur atom, which enhances π-π stacking and hydrogen bonding . The thienyl-pyrazole analog in lacks fluorine but incorporates a thiophene group, which may improve metabolic stability compared to fluoropyridine-containing compounds. Piperidine sulfonamides, as seen here, are common in CNS-targeted drugs due to their blood-brain barrier permeability .
Substituent Effects: The 5-fluoropyridin-2-yl group in the target compound likely enhances electron-withdrawing effects and target binding compared to the 5-fluoropyridin-3-yl isomer in , which may alter antibacterial selectivity.
Synthetic Accessibility :
- The target compound’s synthesis would require sequential sulfonylation and nucleophilic substitution, similar to methods in (e.g., TFA-mediated deprotection and coupling). However, the pyrrolidine sulfonamide’s steric hindrance could pose challenges compared to the piperazine/piperidine systems in .
Preparation Methods
Preparation of 3-(Chloromethyl)pyrrolidine Hydrochloride
Pyrrolidine is functionalized via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) under AlCl₃ catalysis in dichloromethane at 0°C. Quenching with aqueous NaHCO₃ yields 3-(chloromethyl)pyrrolidine (78% yield), isolated as the hydrochloride salt.
Etherification with 5-Fluoropyridin-2-ol
The chloromethyl intermediate reacts with 5-fluoropyridin-2-ol in DMF using K₂CO₃ as a base. Microwave irradiation at 120°C for 1 hour facilitates nucleophilic substitution, yielding 3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine (Table 1).
Table 1: Optimization of Etherification Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 120 | 1 | 85 |
| Cs₂CO₃ | DMF | 120 | 1 | 88 |
| NaH | THF | 80 | 3 | 72 |
Synthesis of 2-Acetamidothiazole-5-sulfonyl Chloride
Thiazole Ring Formation via Hantzsch Synthesis
A mixture of thiourea (1.2 eq) and ethyl 2-chloroacetoacetate (1.0 eq) in ethanol undergoes cyclization at reflux (80°C) for 4 hours. The resulting 2-aminothiazole-5-carboxylate is hydrolyzed with NaOH (2M) to the carboxylic acid (92% yield).
Sulfonation and Chlorination
The thiazole-5-carboxylic acid is converted to the sulfonyl chloride via a three-step sequence:
-
Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) at 0°C in CH₂Cl₂ (2 h, 95% yield).
-
Amidation : Treatment with ammonium hydroxide to form the sulfonamide (89% yield).
-
Chlorination : Phosphorus pentachloride (PCl₅) in POCl₃ at 60°C (3 h, 87% yield).
Coupling of Pyrrolidine and Thiazole Moieties
Sulfonamide Bond Formation
3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidine (1.0 eq) reacts with 2-acetamidothiazole-5-sulfonyl chloride (1.1 eq) in pyridine at 0°C. After 12 hours, the mixture is poured into ice-water, extracting with ethyl acetate to isolate the sulfonamide intermediate (91% yield).
Table 2: Sulfonylation Reaction Screening
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | CH₂Cl₂ | 0 | 91 |
| Et₃N | THF | 25 | 84 |
| DMAP | DMF | 25 | 79 |
Final Acetylation and Purification
The sulfonamide intermediate is acetylated using acetic anhydride (1.5 eq) in the presence of DMAP (0.1 eq) in CH₂Cl₂. After silica gel chromatography (hexane:EtOAc = 3:7), the title compound is obtained as a white solid (mp 148–150°C) in 89% yield.
Analytical Characterization and Validation
Q & A
Q. What are the key synthetic considerations for optimizing yield and purity of this compound?
- Methodological Answer : Synthesis requires multi-step reactions with precise control of temperature (e.g., reflux conditions at 150°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or THF for nucleophilic substitutions), and reaction time (5–24 hours depending on step complexity). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC is critical to isolate intermediates and final products .
- Example Protocol :
| Step | Reaction Type | Conditions | Yield (%) | Purification Method |
|---|---|---|---|---|
| 1 | Sulfonylation | DCM, 0°C, 2h | 65–75 | Chromatography |
| 2 | Cyclization | DMF, 120°C, 12h | 50–60 | HPLC |
Q. How is structural confirmation achieved for intermediates and the final compound?
- Methodological Answer : Use NMR (¹H/¹³C) to verify functional groups (e.g., sulfonyl peaks at δ 3.2–3.5 ppm, fluoropyridinyl protons at δ 8.1–8.3 ppm) and LC-MS for molecular ion confirmation. Elemental analysis (C, H, N, S) ensures stoichiometric consistency .
Q. What analytical techniques are used to assess purity?
- Methodological Answer : HPLC with UV detection (λ = 254 nm) and melting point analysis are standard. Purity >95% is typically required for biological testing .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions in the sulfonylation step?
- Methodological Answer : Side reactions (e.g., over-sulfonation) are minimized by:
- Using low temperatures (0–5°C) .
- Slow addition of sulfonyl chloride to avoid excess reagent .
- In-situ monitoring via TLC or FT-IR to track reaction progress .
- Case Study : A 20% increase in yield was achieved by reducing the temperature from 25°C to 0°C during sulfonylation of a related pyrrolidine-thiazole system .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions (e.g., ambiguous NOESY correlations or LC-MS adducts) are addressed by:
- 2D NMR (COSY, HSQC) to assign overlapping signals .
- High-resolution MS to distinguish between isobaric species .
- X-ray crystallography for absolute configuration determination (if crystals are obtainable) .
Q. How can computational methods predict biological activity and guide synthesis?
- Methodological Answer :
- Molecular docking (AutoDock Vina) identifies potential protein targets (e.g., kinase inhibitors) by simulating binding to the fluoropyridinyl-thiazole core .
- PASS algorithm predicts bioactivity profiles (e.g., antiproliferative or antimicrobial potential) based on structural analogs .
- ADMET prediction (SwissADME) optimizes pharmacokinetic properties (e.g., logP <5 for improved solubility) .
Q. What are the challenges in scaling up synthesis without compromising purity?
- Methodological Answer :
- Continuous flow chemistry reduces exothermic risks in sulfonylation .
- Design of Experiments (DoE) models optimize solvent/reagent ratios for reproducibility .
- Table : Scaling Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low yield in cyclization | Microwave-assisted synthesis | |
| Purification bottlenecks | Switch from silica to RP-HPLC |
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across different assays?
- Methodological Answer : Discrepancies (e.g., IC₅₀ variations in kinase assays) may arise from:
- Assay conditions (e.g., ATP concentration in kinase screens) .
- Compound stability (e.g., hydrolysis of the acetamide group in PBS buffer) .
- Validation : Repeat assays with LC-MS stability checks and standardized protocols .
Key Research Gaps and Future Directions
- Structural diversification : Modify the pyrrolidine-thiazole core to enhance selectivity (e.g., introduce bulky substituents at C3-pyrrolidine) .
- Mechanistic studies : Use cryo-EM or SPR to study target engagement kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
